molecular formula C16H20BrFN6 B12238205 N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine

N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine

Cat. No.: B12238205
M. Wt: 395.27 g/mol
InChI Key: XRZKWLTUUZUNAA-UHFFFAOYSA-N
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Description

N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine is a complex organic compound that features a combination of bromopyrimidine, piperidine, and fluoropyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Bromopyrimidine Intermediate: This step involves the bromination of pyrimidine to form 5-bromopyrimidine.

    Piperidine Derivative Formation: The next step involves the reaction of the bromopyrimidine with piperidine to form 1-(5-bromopyrimidin-2-yl)piperidin-4-yl.

    Coupling with Fluoropyrimidine: The final step involves coupling the piperidine derivative with 5-fluoro-N,6-dimethylpyrimidin-4-amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, derivatives of this compound can be used as probes to study biological pathways and interactions. The presence of fluorine and bromine atoms can enhance the compound’s ability to interact with biological targets .

Medicine

In medicinal chemistry, this compound and its derivatives can be explored for their potential therapeutic properties. The combination of different functional groups can lead to compounds with unique pharmacological activities .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The bromopyrimidine and fluoropyrimidine moieties can interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine is unique due to the presence of both bromopyrimidine and fluoropyrimidine moieties, which can provide enhanced biological activity and selectivity. The combination of these functional groups in a single molecule allows for diverse chemical modifications and applications .

Properties

Molecular Formula

C16H20BrFN6

Molecular Weight

395.27 g/mol

IUPAC Name

N-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl]-5-fluoro-N,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C16H20BrFN6/c1-11-14(18)15(22-10-21-11)23(2)9-12-3-5-24(6-4-12)16-19-7-13(17)8-20-16/h7-8,10,12H,3-6,9H2,1-2H3

InChI Key

XRZKWLTUUZUNAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=C(C=N3)Br)F

Origin of Product

United States

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